4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at the 3-position, methyl groups at the 2- and 5-positions, and a morpholine substituent at the 7-position. The morpholine moiety enhances solubility and bioavailability, making this compound a candidate for pharmaceutical applications, particularly in oncology and neurology .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWSVFECONCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.
Attachment of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential anticancer properties, it is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. One of the primary targets is the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound inhibits the activity of this enzyme, which plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
Core Structure Variations :
- Target Compound : Pyrazolo[1,5-a]pyrimidine core with 2,5-dimethyl, 3-(4-chlorophenyl), and 7-morpholine groups.
- Compound 879470-55-0 : Features a 5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core with a 7-morpholine group. The absence of chlorine and the shift in methyl group positions (5,6 vs. 2,5) may reduce electron-withdrawing effects and alter binding affinity .
- 3-(2,4-Dichlorophenyl) Derivatives (): These compounds, such as 15 and 24, replace the 4-chlorophenyl with a 2,4-dichlorophenyl group and substitute morpholine with ethyl/methylaminoethanol chains.
- Glycosylated Derivatives () : Triazole-linked glycohybrids with 4-chlorophenyl groups (e.g., IC₅₀ = 15.3 µM against MCF-7 cells) demonstrate how substituents at the 7-position (e.g., glycosides) critically influence anticancer activity .
Physicochemical Properties
*Morpholine’s polarity likely improves solubility compared to dichlorophenyl derivatives.
Biological Activity
The compound 4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.89 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core attached to a morpholine ring, which is known to enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.89 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities including:
- Antitumor Activity : Compounds in this class have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
- Anti-inflammatory Effects : Certain derivatives demonstrate significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
- Antibacterial and Antifungal Properties : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. The binding affinity of this compound to these targets is influenced by its structural features, particularly the presence of the morpholine moiety which aids in binding interactions.
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect biological activity. For instance:
- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances potency against certain cancer cell lines by improving lipophilicity and target affinity.
- Dimethyl Substitution : The two methyl groups at positions 2 and 5 contribute to increased stability and bioactivity through steric effects that influence enzyme interactions.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as A375 (melanoma) and HCT116 (colon cancer), indicating potent antitumor activity .
- Anti-inflammatory Activity : Another investigation revealed that this compound reduced LPS-induced inflammation in macrophages by downregulating COX-2 expression and inhibiting NF-kB activation pathways, showcasing its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
